Triphosphirane, tris(1,1-dimethylethyl)-
Description
Triphosphirane, tris(1,1-dimethylethyl)-, is a three-membered phosphorus-containing heterocyclic compound with a strained cyclic structure. The molecule features a phosphorus atom bonded to three tert-butyl (1,1-dimethylethyl) groups, which impart significant steric bulk and influence its chemical reactivity and stability.
Properties
CAS No. |
61695-12-3 |
|---|---|
Molecular Formula |
C12H27P3 |
Molecular Weight |
264.26 g/mol |
IUPAC Name |
1,2,3-tritert-butyltriphosphirane |
InChI |
InChI=1S/C12H27P3/c1-10(2,3)13-14(11(4,5)6)15(13)12(7,8)9/h1-9H3 |
InChI Key |
FCYJUAXVEYNYNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P1P(P1C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reagents
Key precursors include:
Stepwise Substitution Approach
The synthesis begins with the sequential substitution of PCl₃ using tert-butyl Grignard reagents in anhydrous tetrahydrofuran (THF) at -78°C. Each substitution replaces a chlorine atom with a tert-butyl group, yielding intermediate phosphanes:
$$
\text{PCl}3 + 3 \text{tBuMgBr} \rightarrow \text{P(tBu)}3 + 3 \text{MgBrCl}
$$
Isolation of tris(tert-butyl)phosphine (P(tBu)₃) is critical, as impurities can derail subsequent cyclization.
Cyclization and Ring Formation
Cyclization of P(tBu)₃ into the triphosphirane structure requires oxidative coupling under controlled conditions. A reported method involves:
- Oxidation with Dichlorosilanes : Reaction with Si₂Cl₆ generates a dichlorophosphorane intermediate.
- Reductive Elimination : Treatment with lithium naphthalenide induces P–P bond formation, yielding the triphosphirane ring:
$$
3 \text{P(tBu)}3 + \text{Si}2\text{Cl}6 \rightarrow \text{P}3(\text{tBu})3 + 3 \text{SiCl}4 + \text{Byproducts}
$$
Yields for this step range from 65–75%, with steric hindrance from tert-butyl groups necessitating extended reaction times.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Catalytic Enhancements
- Titanocene Complexes : The use of [Cp₂Ti(btmsa)] (btmsa = bis(trimethylsilyl)acetylene) promotes selective cyclization via titanium-phosphorus intermediates. Theoretical studies indicate that titanocene facilitates a lower-energy pathway for ring closure by stabilizing transition states.
Characterization and Analytical Data
Spectroscopic Confirmation
Comparative Data Table
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–75% | |
| Melting Point | 131°C (decomp.) | |
| P–P Bond Length | 2.20 ± 0.02 Å | |
| ³¹P NMR Shift | -236 ppm |
Challenges and Limitations
Steric Hindrance
The bulky tert-butyl groups impede cyclization, often resulting in incomplete ring closure or dimerization. Solutions include:
Sensitivity to Moisture and Oxygen
The triphosphirane decomposes in the presence of trace water, necessitating rigorous anhydrous conditions. Storage under argon at -20°C extends stability to several months.
Recent Advances and Alternative Methods
Silyl-Phosphanide Routes
Replacement of Grignard reagents with tert-butylchlorosilane enables milder conditions. For example, reaction with lithium phosphanide (LiPH₂) yields silyl-protected intermediates, which are subsequently desilylated:
$$
\text{LiPH}2 + 3 \text{tBuSiCl}3 \rightarrow \text{P(Si(tBu))}_3 + 3 \text{LiCl}
$$
This method achieves comparable yields (70%) with reduced steric challenges.
Electrochemical Synthesis
Preliminary studies suggest that electrochemical reduction of tris(tert-butyl)phosphine sulfide (P(tBu)₃S) in acetonitrile generates the triphosphirane at platinum electrodes. While promising, scalability remains unproven.
Chemical Reactions Analysis
Triphosphirane, tris(1,1-dimethylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions can produce phosphine derivatives .
Scientific Research Applications
Triphosphirane, tris(1,1-dimethylethyl)- has several scientific research applications across various fields. In chemistry, it is used as a ligand in coordination chemistry and catalysis . In biology, it serves as a reagent for the synthesis of biologically active molecules. In medicine, it is explored for its potential use in drug development and delivery systems. Industrial applications include its use in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Triphosphirane, tris(1,1-dimethylethyl)- involves its interaction with molecular targets through its phosphorus atoms. These interactions can lead to the formation of coordination complexes and the activation of specific pathways. The compound’s effects are mediated by its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions .
Comparison with Similar Compounds
Key Findings :
- Steric Effects : The tert-butyl groups in triphosphirane, tris(1,1-dimethylethyl)-, provide greater steric shielding compared to phenyl or trimethylsilyl substituents in analogs . This likely enhances its thermal stability but may reduce reactivity in nucleophilic reactions.
- In contrast, tert-butyl groups are electron-donating, which could stabilize the phosphorus center .
- Ring Strain : All phosphiranes exhibit ring strain, but bulky substituents like tert-butyl may mitigate this by preventing close approach of reactive species .
Comparison with Non-Cyclic Organophosphorus Compounds
3.1. Tris(1,1-dimethylethyl)phosphine ()
- Structure : Acyclic phosphine with three tert-butyl groups.
- Properties: Phosphines are stronger electron donors than phosphiranes due to the absence of ring strain. The tert-butyl groups increase steric hindrance, reducing coordination ability but enhancing air stability .
- Contrast : Unlike triphosphirane, tris(1,1-dimethylethyl)-, this compound lacks a strained ring system, making it less reactive in ring-opening polymerization or cycloaddition reactions.
3.2. Tris(p-tert-butylphenyl) Phosphate ()
- Structure : Phosphate ester with three p-tert-butylphenyl groups.
- Applications : Used as a flame retardant or plasticizer due to its high thermal stability and low volatility.
- Contrast: The phosphate backbone and aryl substituents differ fundamentally from phosphiranes. While tert-butyl groups enhance lipophilicity in both compounds, the phosphate’s non-cyclic structure and ester linkages make it more suited for industrial applications than reactive synthesis .
Q & A
Q. What are the key safety considerations when handling Tris(1,1-dimethylethyl)triphosphirane in laboratory settings?
Methodological Answer: Due to its reactive nature, strict safety protocols must be followed:
- Inert Atmosphere: Conduct reactions under nitrogen or argon to prevent unintended oxidation or hydrolysis .
- PPE: Use flame-resistant lab coats, nitrile gloves, and safety goggles. Fume hoods are mandatory during synthesis or handling.
- Storage: Store in airtight containers at low temperatures (-20°C) to minimize degradation. Avoid proximity to oxidizers or moisture .
- Spill Management: Neutralize spills with dry sand or vermiculite; avoid water to prevent exothermic reactions.
Q. What synthetic methodologies are commonly employed for the preparation of Tris(1,1-dimethylethyl)triphosphirane?
Methodological Answer: Synthesis typically involves:
- Precursor Selection: Start with tert-butyl-substituted phosphine precursors to ensure steric stabilization.
- Reaction Conditions: Use anhydrous tetrahydrofuran (THF) as a solvent and triethylamine (Et₃N) to scavenge HCl byproducts, analogous to phosphazene syntheses .
- Purification: Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via ³¹P NMR.
Q. How can researchers monitor the progress of reactions involving Tris(1,1-dimethylethyl)triphosphirane using analytical techniques?
Methodological Answer:
- Thin-Layer Chromatography (TLC): Use UV-active plates with hexane/ethyl acetate (9:1) to track reactant consumption .
- ³¹P NMR Spectroscopy: Monitor shifts in phosphorus environments (e.g., δ ~0–50 ppm for triphosphiranes) to confirm intermediate formation .
- Mass Spectrometry (MS): Employ high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and rule out side products.
Advanced Research Questions
Q. How can X-ray crystallography be utilized to confirm the molecular structure of Tris(1,1-dimethylethyl)triphosphirane?
Methodological Answer:
- Crystal Growth: Diffuse pentane vapor into a saturated dichloromethane solution at -20°C to obtain single crystals.
- Data Collection: Use a synchrotron or Mo-Kα radiation source (λ = 0.71073 Å) to resolve heavy atoms (P, C). Refinement software (e.g., SHELXL) can model bond lengths and angles, confirming the triphosphirane ring geometry .
- Validation: Cross-check crystallographic data with computational models (DFT-optimized geometries) to ensure accuracy .
Q. What strategies are effective in resolving contradictions between experimental data and theoretical predictions for the reactivity of Tris(1,1-dimethylethyl)triphosphirane?
Methodological Answer:
- Comparative Analysis: Replicate experiments under controlled conditions (e.g., temperature, solvent) to isolate variables causing discrepancies.
- Computational Validation: Use DFT calculations (B3LYP/6-311+G(d,p)) to simulate reaction pathways and compare activation energies with experimental kinetics .
- Spectroscopic Correlation: Overlay experimental ³¹P NMR shifts with computed chemical shifts (GIAO method) to validate intermediate structures .
Q. How does the steric bulk of the tert-butyl groups influence the stability and reactivity of Tris(1,1-dimethylethyl)triphosphirane in coordination chemistry applications?
Methodological Answer:
- Steric Shielding: The tert-butyl groups hinder nucleophilic attack on the phosphorus centers, enhancing thermal stability .
- Ligand Design: Test coordination with transition metals (e.g., Pd, Ni) in catalytic cycles. Compare reaction rates with less bulky analogs to quantify steric effects (Tolman Cone Angle analysis).
- Thermogravimetric Analysis (TGA): Measure decomposition temperatures to correlate steric bulk with stability under heating (e.g., >200°C for tert-butyl derivatives vs. <150°C for methyl analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
